![molecular formula C19H33ClSn B14254589 Tributyl[(2-chlorophenyl)methyl]stannane CAS No. 174473-24-6](/img/structure/B14254589.png)
Tributyl[(2-chlorophenyl)methyl]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl[(2-chlorophenyl)methyl]stannane is an organotin compound with the molecular formula C19H33ClSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one (2-chlorophenyl)methyl group. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Tributyl[(2-chlorophenyl)methyl]stannane can be synthesized through the reaction of tributylstannyl lithium with (2-chlorophenyl)methyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Tributyl[(2-chlorophenyl)methyl]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions.
Radical Reactions: It is used in radical-mediated reactions such as the Barton-McCombie deoxygenation.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents like alkyl halides and bases are used.
Radical Reactions: Conditions often involve the use of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as benzene or toluene.
Major Products Formed
Reduction: The major products are typically the reduced forms of the starting materials.
Substitution: Products include substituted organotin compounds.
Radical Reactions: Products vary depending on the specific reaction but can include deoxygenated or cyclized compounds.
科学的研究の応用
Tributyl[(2-chlorophenyl)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of tributyl[(2-chlorophenyl)methyl]stannane involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The tin atom in the compound can form stable intermediates with various substrates, facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
類似化合物との比較
Similar Compounds
Tributyltin hydride: Similar in structure but with a hydrogen atom instead of the (2-chlorophenyl)methyl group.
Tributyl(4-chlorophenyl)stannane: Similar but with a different position of the chlorine atom on the phenyl ring.
Uniqueness
Tributyl[(2-chlorophenyl)methyl]stannane is unique due to the presence of the (2-chlorophenyl)methyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in radical-mediated processes .
特性
CAS番号 |
174473-24-6 |
|---|---|
分子式 |
C19H33ClSn |
分子量 |
415.6 g/mol |
IUPAC名 |
tributyl-[(2-chlorophenyl)methyl]stannane |
InChI |
InChI=1S/C7H6Cl.3C4H9.Sn/c1-6-4-2-3-5-7(6)8;3*1-3-4-2;/h2-5H,1H2;3*1,3-4H2,2H3; |
InChIキー |
UUDXCYJYYWNSIV-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


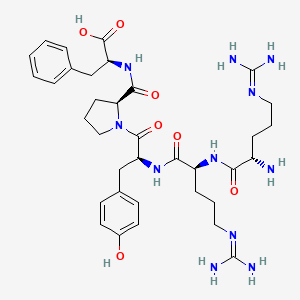

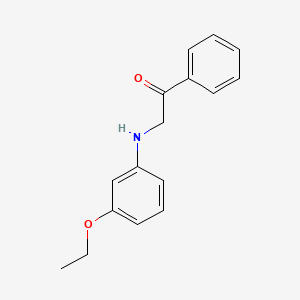
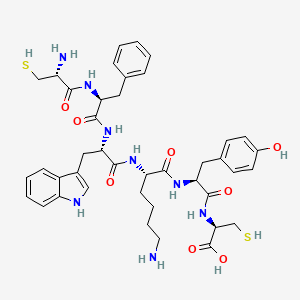
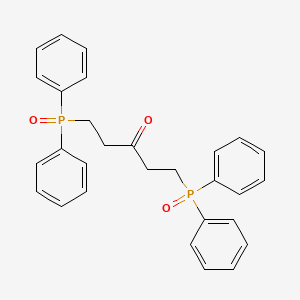
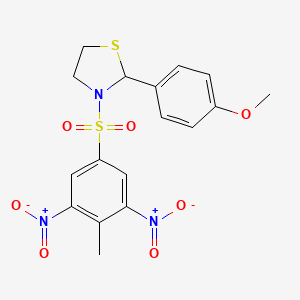
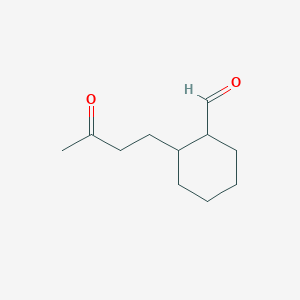

![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
![8-Oxabicyclo[5.1.0]octan-4-one](/img/structure/B14254594.png)
![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)
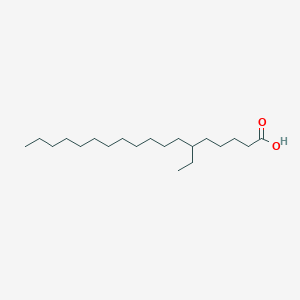
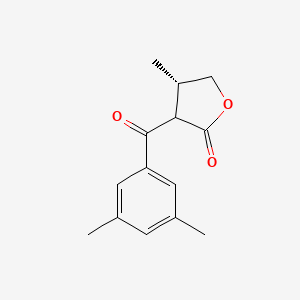
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
